Benzenamine, N-[(2-chlorophenyl)methylene]-
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Overview
Description
Benzenamine, N-[(2-chlorophenyl)methylene]- is an organic compound with the molecular formula C13H10ClN. . This compound is characterized by the presence of a benzenamine group attached to a 2-chlorophenylmethylene moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenamine, N-[(2-chlorophenyl)methylene]- can be synthesized through the condensation reaction of benzenamine (aniline) with 2-chlorobenzaldehyde. The reaction typically involves the use of an acid catalyst to facilitate the formation of the imine bond between the amine and the aldehyde .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[(2-chlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Benzenamine, N-[(2-chlorophenyl)methylene]- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-[(2-chlorophenyl)methylene]- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-(phenylmethylene)-: Similar structure but lacks the chlorine substituent.
Benzenamine, N-[(2-methoxyphenyl)methylene]-: Contains a methoxy group instead of a chlorine atom.
Benzenamine, 4-chloro-N-methyl-: Similar but with a methyl group attached to the nitrogen atom .
Uniqueness
Benzenamine, N-[(2-chlorophenyl)methylene]- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This chlorine substituent can influence the compound’s reactivity and interaction with biological targets, making it valuable for specific applications .
Properties
CAS No. |
5877-49-6 |
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Molecular Formula |
C13H10ClN |
Molecular Weight |
215.68 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C13H10ClN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-10H |
InChI Key |
BIXVUZSUHIDQQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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